molecular formula C25H19ClN4O3 B11197171 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

Cat. No.: B11197171
M. Wt: 458.9 g/mol
InChI Key: GBBZMNNAOROYPI-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic small molecule characterized by a benzoate ester core substituted at the 3-position with a benzoylamino group. The benzoyl fragment is further modified with a pyrazine ring bearing a piperidin-1-yl substituent at the 3-position. The compound’s synthesis typically involves multi-step reactions, including coupling of pyrazine intermediates with benzoyl chloride derivatives and subsequent esterification . Its molecular complexity and functional group arrangement make it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31)

InChI Key

GBBZMNNAOROYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base This intermediate is then cyclized with appropriate reagents to form the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Functionalization of the Benzoyl Group

The 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid intermediate is synthesized via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, the benzoyl chloride derivative of isonipecotic acid reacts with benzene derivatives to form the benzoyl fragment .

Example Protocol :

  • Acylation : React isonipecotic acid with thionyl chloride to form the acyl chloride.

  • Friedel-Crafts : Treat with AlCl₃ and benzene at 90°C for 6h .

Amide Bond Formation

The amide linkage is formed by coupling 4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl chloride with ethyl 3-aminobenzoate. This is achieved using activating agents like EDCl/HOBt or direct Schotten-Baumann conditions .

Reaction Data :

ParameterValue
SolventDichloromethane
ActivatorEDCl, HOBt
TemperatureRoom temperature
Yield78%
Reference

Esterification and Protection Strategies

The ethyl ester group in the final compound is introduced early via esterification of 3-nitrobenzoic acid with ethanol under acidic conditions (H₂SO₄, reflux). Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) yields ethyl 3-aminobenzoate .

Key Spectroscopic Data for Ethyl 3-aminobenzoate :

PropertyValue
IR (C=O)1715 cm⁻¹
¹H NMR (CDCl₃)δ 1.35 (t, 3H), 4.30 (q, 2H), 6.85–7.45 (m, 4H)
Reference

Stability and Reactivity of the Final Compound

  • Hydrolysis : The ethyl ester is stable under neutral conditions but hydrolyzes in basic media (e.g., NaOH/EtOH) to yield the carboxylic acid .

  • Amide Stability : Resists hydrolysis under physiological conditions, making it suitable for pharmaceutical applications .

Comparative Reactivity :

Functional GroupReactivityConditions
Ethyl esterHydrolysis1M NaOH, 70°C
AmideStablepH 7.4, 37°C
Pyrazine ringElectrophilic substitutionHNO₃/H₂SO₄

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate has a complex structure that can influence its biological activity. The compound features a piperidine moiety linked to a pyrazine ring, which is known for its role in enhancing drug efficacy through improved receptor binding and selectivity.

Molecular Formula

  • C : 22
  • H : 24
  • N : 4
  • O : 2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that the piperidine and pyrazine components can interact with specific cellular pathways involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has highlighted that similar benzoate derivatives possess broad-spectrum antibacterial and antifungal effects. A study indicated that modifications in the piperidine ring can enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Neurological Applications

This compound may also have applications in treating neurological disorders. The piperidine component is known for its ability to cross the blood-brain barrier, making it a candidate for developing treatments for conditions such as depression or anxiety. Preliminary research suggests that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering new avenues for therapeutic intervention .

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative of this compound was conducted on patients with advanced melanoma. The study reported a significant reduction in tumor size in over 60% of participants after six months of treatment. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways .

Case Study 2: Antimicrobial Testing

In vitro studies tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyrazine Substitutions

  • Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate (): This analogue replaces the pyrazine-piperidine group with a pyrimidine-pyridine moiety. While both compounds share a benzoylamino-ester backbone, the pyrimidine-pyridine substitution reduces steric bulk compared to the piperidinylpyrazine group. Synthesis yields for this analogue (84.3%) are notably higher than those of derivatives with bulkier substituents (52–68% for compounds 5b–5e) . Key difference: The pyridine ring may enhance solubility but reduce target affinity due to decreased lipophilicity.
  • Ethyl 4-{[(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetyl]amino}benzoate (): This compound features a piperazine ring linked to a chlorophenyl group instead of pyrazine-piperidine. The oxopiperazin-2-yl fragment adds conformational rigidity, which may enhance binding specificity compared to the pyrazine-based compound .

Analogues with Varied Ester and Aromatic Substituents

  • Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate (): This derivative lacks heterocyclic substituents, replacing the pyrazine-piperidine group with a phenylethyl chain. The absence of nitrogen-rich rings reduces molecular weight (373.456 g/mol vs. ~450–500 g/mol for pyrazine derivatives) and alters pharmacokinetic properties, such as faster clearance . SAR Insight: The phenylethyl group may favor passive diffusion across membranes but limit interactions with polar binding pockets.
  • Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate (I-6702, ): This compound incorporates a dihydroisoquinolinone fragment, introducing a planar aromatic system. The dioxo group increases hydrogen-bonding capacity, which could enhance target engagement but reduce blood-brain barrier penetration compared to the piperidinylpyrazine derivative .

Physicochemical and Regulatory Considerations

  • Solubility and logP : Pyrazine-piperidine derivatives (e.g., the target compound) typically exhibit higher logP values (>3) compared to pyrimidine-pyridine analogues (~2.5), suggesting better membrane permeability but poorer aqueous solubility .
  • Regulatory impurities () : Impurity profiles for benzoate esters often include hydrolyzed products (e.g., benzoic acid) or acetylated byproducts. The absence of such data for the target compound highlights a gap in current quality control guidelines .

Biological Activity

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety, a piperidine ring, and a pyrazine derivative. This combination suggests potential interactions with multiple biological targets.

Research indicates that compounds similar to this compound may act on various receptors and enzymes:

  • Muscarinic Receptors : Some derivatives of piperidine have been shown to act as antagonists at muscarinic receptors, which are implicated in neurological conditions. This suggests potential use in treating disorders like Alzheimer's disease and schizophrenia .
  • Antitumor Activity : Pyrazole derivatives have demonstrated significant antitumor activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The specific activity of this compound in this context remains to be fully elucidated.

Antimicrobial and Antifungal Properties

Studies on related pyrazole compounds have shown promising antimicrobial and antifungal activities. For instance, certain synthesized pyrazole carboxamides exhibited notable antifungal effects, indicating that this compound may also possess similar properties .

Antioxidant Activity

Research has highlighted the antioxidant potential of pyrazole derivatives. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting that this compound could contribute to oxidative stress mitigation .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of piperidine derivatives, compounds structurally related to this compound showed significant inhibition of cell proliferation in human breast cancer cells. The IC50 values ranged from 7.9 to 92 µM across different cell lines, indicating a promising therapeutic index for further development .

Case Study 2: CNS Effects

Another investigation focused on the central nervous system (CNS) effects of piperidine-based compounds. The results indicated that some derivatives exhibited both stimulant and depressant effects on the CNS, suggesting potential applications in treating anxiety and depression .

Table: Summary of Biological Activities

Activity Description References
AntimicrobialNotable antifungal activity observed in related pyrazole compounds
AntitumorSignificant inhibition of cancer cell proliferation
CNS EffectsDual stimulant and depressant effects noted
AntioxidantEffective scavenging of free radicals reported

Q & A

Q. Methodological Answer :

  • 1H NMR : Key signals include:
    • Aromatic protons: δ 7.8–8.2 ppm (pyrazine and benzoyl groups, coupling constants J = 8–9 Hz).
    • Piperidine protons: δ 1.5–2.5 ppm (multiplet for N–CH₂ groups).
    • Ethoxy group: δ 1.3 ppm (triplet, CH₃) and δ 4.3 ppm (quartet, OCH₂) .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

What purification techniques are effective for isolating this compound?

Q. Methodological Answer :

  • Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts.
  • Column chromatography : Silica gel with gradient elution (hexane/EtOAc 3:1 → 1:1) improves purity (>95%).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 187–190°C) .

Advanced Research Questions

How do structural modifications (e.g., piperidine vs. piperazine substitution) affect AT1 receptor binding affinity?

Q. Methodological Answer :

  • Comparative SAR : Replace the piperidine ring with piperazine or morpholine.
    • Example : Analogues with piperazine show 2–3× lower IC₅₀ (AT1 receptor) due to enhanced hydrogen bonding .
  • Experimental Design :
    • Radioligand binding assays (³H-labeled angiotensin II).
    • Molecular docking (PDB: 1N9V) to identify key interactions (e.g., Lys199 hydrogen bonding) .

How can computational modeling predict metabolic stability and CYP450 interactions?

Q. Methodological Answer :

  • In silico Tools :
    • ADMET Predictor : Estimate logP (~3.2) and CYP3A4 inhibition risk.
    • Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., π-π stacking with Phe304).
  • Validation : Compare with in vitro microsomal assays (HLM/RLM, NADPH cofactor) .

What strategies resolve contradictions in NMR data for structurally similar analogs?

Q. Methodological Answer :

  • Case Study : Discrepancies in aromatic proton shifts (δ 7.8 vs. 8.2 ppm) may arise from:
    • Solvent effects : DMSO-d₆ vs. CDCl₃ (deshielding in polar solvents).
    • Conformational flexibility : Use variable-temperature NMR to assess rotamer populations .

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